
Didodecyldi-m-tolylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyldi-m-tolylsilane is an organosilicon compound with the molecular formula C38H64Si and a molecular weight of 549 g/mol It is characterized by the presence of two dodecyl groups and one m-tolyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyldi-m-tolylsilane typically involves the reaction of m-tolylsilane with dodecyl halides under specific conditions. One common method is the hydrosilylation reaction, where m-tolylsilane is reacted with dodecyl halides in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Didodecyldi-m-tolylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The dodecyl or m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Didodecyldi-m-tolylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Didodecyldi-m-tolylsilane involves its interaction with molecular targets through its silicon atom. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a range of chemical reactions. The pathways involved include hydrosilylation and siloxane formation, which are crucial for its applications in material science and drug delivery .
Comparison with Similar Compounds
Similar Compounds
Dimethyldi-m-tolylsilane: Similar structure but with methyl groups instead of dodecyl groups.
Diphenyldi-m-tolylsilane: Contains phenyl groups instead of dodecyl groups.
Dioctyldi-m-tolylsilane: Features octyl groups instead of dodecyl groups.
Uniqueness
Didodecyldi-m-tolylsilane is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobicity and stability, such as in coatings and adhesives .
Properties
Molecular Formula |
C38H64Si |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
didodecyl-bis(3-methylphenyl)silane |
InChI |
InChI=1S/C38H64Si/c1-5-7-9-11-13-15-17-19-21-23-31-39(37-29-25-27-35(3)33-37,38-30-26-28-36(4)34-38)32-24-22-20-18-16-14-12-10-8-6-2/h25-30,33-34H,5-24,31-32H2,1-4H3 |
InChI Key |
IUHXETCTTQBWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(C1=CC=CC(=C1)C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


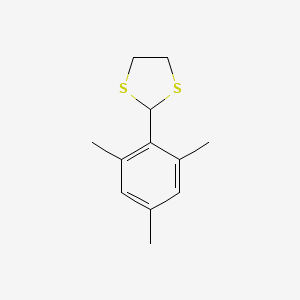

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
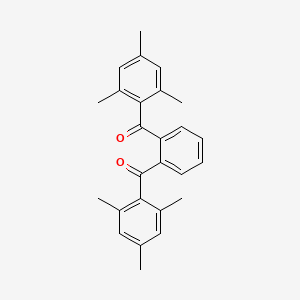

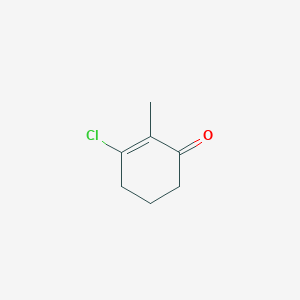
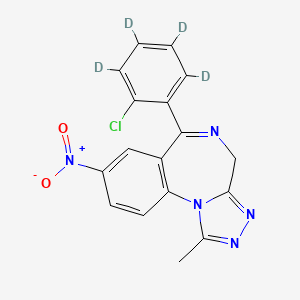


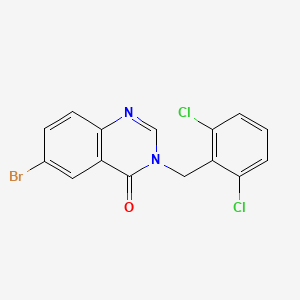
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

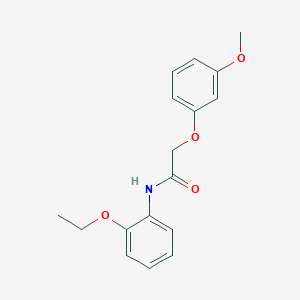
![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
